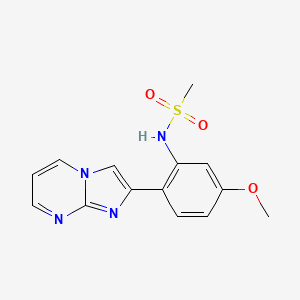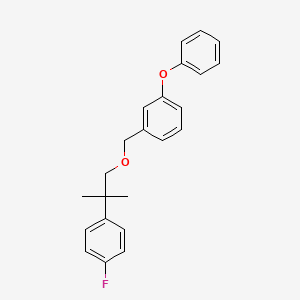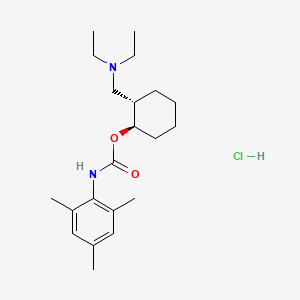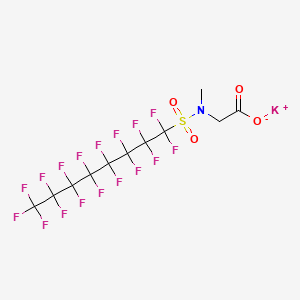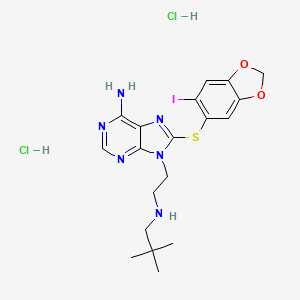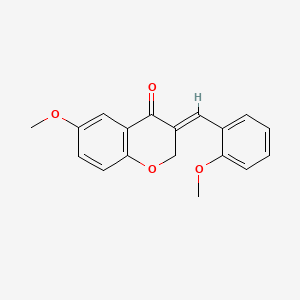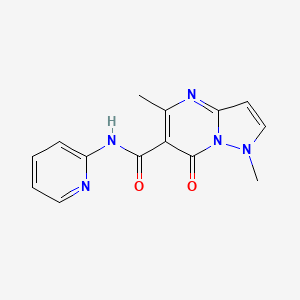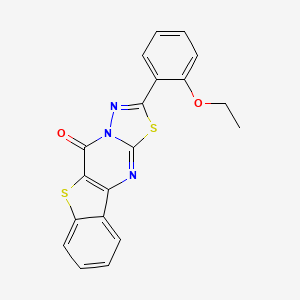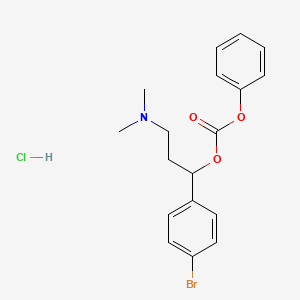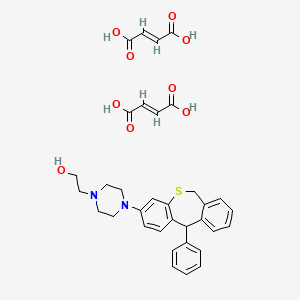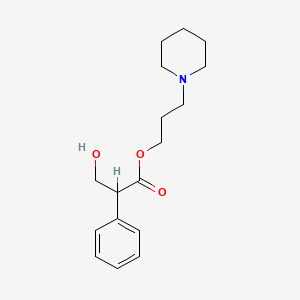
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate is a chemical compound with the molecular formula C17H25NO3 It is a derivative of phenylpropanoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate typically involves the esterification of 3-hydroxy-2-phenylpropanoic acid with 3-piperidin-1-ylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-phenylpropanoic acid or 3-oxo-2-phenylpropanoate.
Reduction: Formation of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanol.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also affect cellular signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpropanoic acid: A related compound with similar structural features but lacking the piperidine ring.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Uniqueness
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate is unique due to the combination of the piperidine ring and the phenylpropanoate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67466-05-1 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H25NO3/c19-14-16(15-8-3-1-4-9-15)17(20)21-13-7-12-18-10-5-2-6-11-18/h1,3-4,8-9,16,19H,2,5-7,10-14H2 |
Clé InChI |
RRQNVSHRFNLZEO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCOC(=O)C(CO)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


